molecular formula C11H9NO3 B1623270 N,3-dihydroxynaphthalene-2-carboxamide CAS No. 22974-74-9

N,3-dihydroxynaphthalene-2-carboxamide

Cat. No.: B1623270
CAS No.: 22974-74-9
M. Wt: 203.19 g/mol
InChI Key: BVXHPRFAVBFDIA-UHFFFAOYSA-N
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Description

N,3-dihydroxynaphthalene-2-carboxamide is an organic compound with the molecular formula C11H9NO3. It is a derivative of naphthalene, characterized by the presence of hydroxyl groups at the N and 3 positions and a carboxamide group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dihydroxynaphthalene-2-carboxamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with appropriate amines under specific conditions. One common method includes the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,3-dihydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,3-dihydroxynaphthalene-2-carboxamide involves its interaction with bacterial enzymes and cellular structures. The hydroxyl groups and the amide functionality play crucial roles in binding to the active sites of enzymes, inhibiting their activity, and leading to the death of bacterial cells. The exact molecular targets and pathways are still under investigation, but it is believed that the compound disrupts essential metabolic processes in bacteria .

Comparison with Similar Compounds

Similar Compounds

  • N,3-dihydroxy-2-naphthylamine
  • 3-hydroxy-2-naphthoic acid
  • N,3-dihydroxy-2-naphthaldehyde

Uniqueness

N,3-dihydroxynaphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N,3-dihydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10-6-8-4-2-1-3-7(8)5-9(10)11(14)12-15/h1-6,13,15H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXHPRFAVBFDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80414929
Record name N,3-dihydroxynaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80414929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22974-74-9
Record name N,3-dihydroxynaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80414929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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